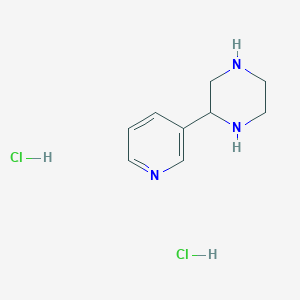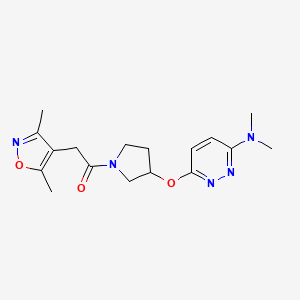
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride, also known as DCMC, is a compound that has been widely used in scientific research. This compound is a cyclopropane derivative that has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride involves the inhibition of enzymes and proteins by binding to their active sites. The cyclopropane ring in 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride is known to be a bioisostere of various functional groups, which allows it to mimic the structure of the substrate and bind to the active site of the enzyme or protein. This results in the inhibition of the enzyme or protein activity.
Biochemical and Physiological Effects:
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has also been shown to inhibit the activity of histone deacetylase, which is an enzyme that is involved in the regulation of gene expression. Additionally, 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has been shown to have antiproliferative and cytotoxic effects on cancer cells.
実験室実験の利点と制限
The advantages of using 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride in lab experiments include its high purity, stability, and effectiveness as an enzyme and protein inhibitor. However, the limitations of using 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the use of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride in scientific research. One potential application is in the development of new therapies for cancer. 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has been shown to have antiproliferative and cytotoxic effects on cancer cells, which makes it a potential candidate for the development of new cancer treatments. Additionally, 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride can be used as a building block in the synthesis of new compounds that have potential therapeutic applications. Finally, further research is needed to investigate the potential toxicity of 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride and to develop safer handling and disposal methods.
In conclusion, 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride is a compound that has been widely used in scientific research due to its effectiveness as an enzyme and protein inhibitor. Its biochemical and physiological effects have been studied extensively, and it has shown potential for the development of new therapies for cancer. However, careful handling and disposal methods are necessary due to its potential toxicity. Further research is needed to investigate its potential therapeutic applications and to develop safer handling and disposal methods.
合成法
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride can be synthesized by reacting 2,2-dichlorocyclopropane carboxylic acid with methylamine hydrochloride in the presence of a base. The reaction yields 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride hydrochloride as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as NMR and HPLC.
科学的研究の応用
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has been used in various scientific research studies as a tool to investigate the mechanism of action of various enzymes and proteins. It has been shown to be an effective inhibitor of several enzymes such as monoamine oxidase and histone deacetylase. 2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride has also been used as a building block in the synthesis of various compounds that have potential therapeutic applications.
特性
IUPAC Name |
2-(2,2-dichloro-1-methylcyclopropyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2N.ClH/c1-5(2-3-9)4-6(5,7)8;/h2-4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZWDULHTMNUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B2927325.png)
![Methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate](/img/structure/B2927326.png)


![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)
![3-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2927335.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)

![4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2927339.png)
![3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one](/img/structure/B2927341.png)

![Ethyl 4-[(3-oxobenzo[f]chromen-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B2927343.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2927344.png)
